[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone
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Overview
Description
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone is a compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Petasis reaction for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group and phenylmethanone moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with a lactam ring, known for its biological activities.
Pyrrolidine-2,5-dione: Another analog with a diketone structure, used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.
Uniqueness
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring with a hydroxymethyl group and a phenylmethanone moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 |
InChI Key |
BAVMVXYQHCAUQS-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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